3-Bromo-5,6-difluoro-1H-indazole

Vue d'ensemble

Description

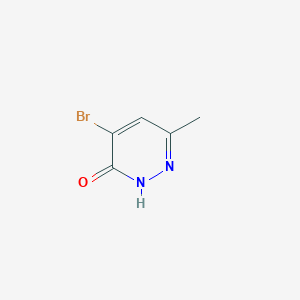

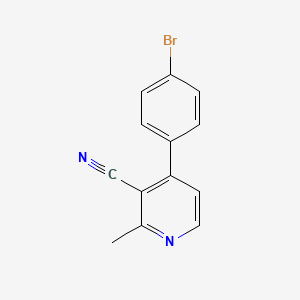

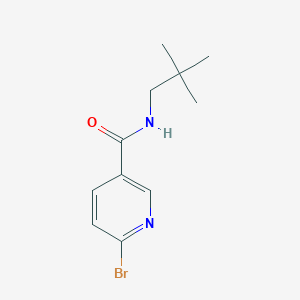

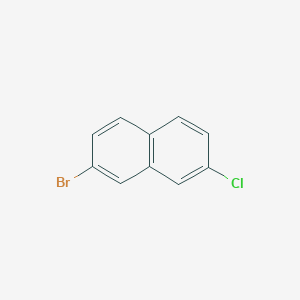

3-Bromo-5,6-difluoro-1H-indazole is a chemical compound with the molecular formula C7H3BrF2N2 . It has a molecular weight of 233.02 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3BrF2N2/c8-7-3-1-4(9)5(10)2-6(3)11-12-7/h1-2H,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid substance . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Derivative Formation

Indazoles have been studied for their potential in creating a variety of novel derivatives through regioselective protection and subsequent coupling reactions. One study highlights the unselective protection of indazoles under basic conditions and the regioselective protection under mildly acidic conditions, which is crucial for synthesizing novel indazole derivatives. For example, protected 5-bromoindazoles participate in Buchwald reactions with a range of amines to generate new compounds (Slade et al., 2009).

Structural Analysis

The structural and molecular analysis of biologically active nitroindazoles, including "3-Bromo-1-methyl-7-nitro-1H-indazole," has been conducted using X-ray diffraction and NMR spectroscopy. These analyses provide insight into the effects of bromination and nitration on the physical structure of indazole compounds, which is essential for understanding their chemical behavior and potential applications in various fields (Cabildo et al., 2011).

Fluorinated Indazoles

Research on the structure of fluorinated indazoles, including "3-Bromo-5,6-difluoro-1H-indazole," focuses on how the replacement of hydrogen atoms with fluorine affects their supramolecular structure. Such studies contribute to our understanding of the properties of NH-indazoles and their potential utility in designing materials with specific characteristics (Teichert et al., 2007).

Chemical Reactivity

The reactivity and selectivity of indazole derivatives in palladium-catalyzed cross-coupling reactions have been explored, demonstrating the utility of 3-bromo and 5-bromo indazoles in synthesizing functionalized indoles and indazoles. Such studies are crucial for the development of new synthetic pathways and the production of compounds with potential applications in medicinal chemistry and materials science (Witulski et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .

Mécanisme D'action

Target of Action

3-Bromo-5,6-difluoro-1H-indazole is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives are known to bind with high affinity to their target kinases . This binding can inhibit, regulate, or modulate the activity of these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition, regulation, or modulation of kinases such as chk1, chk2, and h-sgk can affect various cellular processes, including cell cycle regulation, apoptosis, and cell volume regulation .

Result of Action

The inhibition, regulation, or modulation of kinases can lead to changes in cellular processes, potentially leading to the treatment of diseases such as cancer .

Action Environment

For instance, this compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Analyse Biochimique

Biochemical Properties

3-Bromo-5,6-difluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammatory processes . The interaction between this compound and COX-2 can lead to reduced production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been shown to induce apoptosis in cancer cells by activating the p53/MDM2 pathway and inhibiting anti-apoptotic proteins such as Bcl-2 . This suggests that this compound may have potential antitumor activity by promoting programmed cell death in cancer cells. Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, the binding of this compound to COX-2 can inhibit its enzymatic activity, reducing the production of pro-inflammatory mediators . Additionally, this compound may act as an inhibitor or activator of other enzymes, modulating their activity and influencing various biochemical pathways. Changes in gene expression may also occur as a result of these interactions, further contributing to the compound’s overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of indazole derivatives can be influenced by environmental conditions, such as temperature and pH . Degradation of this compound may lead to the formation of byproducts that could affect its overall activity and efficacy. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, this compound may exhibit anti-inflammatory or antitumor activity, while higher doses could result in toxicity or adverse effects on cellular function. Threshold effects may also be observed, where a certain dosage is required to achieve a specific biological effect.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that could have different biological activities . These metabolic pathways can affect the overall efficacy and safety of this compound, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins may influence the localization and accumulation of this compound in different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function within cells. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production. The specific localization of this compound can determine its overall effects on cellular function and biochemical pathways.

Propriétés

IUPAC Name |

3-bromo-5,6-difluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-7-3-1-4(9)5(10)2-6(3)11-12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWKUYQIZMQJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680054 | |

| Record name | 3-Bromo-5,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-94-0 | |

| Record name | 3-Bromo-5,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1524343.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)